4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid
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Overview
Description
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring attached to a butyl chain, which is further linked to a chlorinated dimethylphenoxy group. The presence of oxalic acid as a counterion adds to its chemical stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine typically involves a multi-step process:
Formation of the Chlorinated Dimethylphenoxy Intermediate: This step involves the chlorination of 2,4-dimethylphenol to produce 2-chloro-4,6-dimethylphenol.
Attachment of the Butyl Chain: The chlorinated intermediate is then reacted with 1,4-dibromobutane under basic conditions to form 4-(2-chloro-4,6-dimethylphenoxy)butane.
Morpholine Ring Introduction: The butyl intermediate is then reacted with morpholine in the presence of a suitable base to form 4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine.
Oxalic Acid Addition: Finally, the morpholine derivative is treated with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4,6-dimethylphenoxy)piperidinehydrochloride
- 4-(2-Chloro-4,6-dimethylphenoxy)butylamine
Uniqueness
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine is unique due to its specific combination of a morpholine ring and a chlorinated dimethylphenoxy group. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-8-4-3-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDIODKPZOEAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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